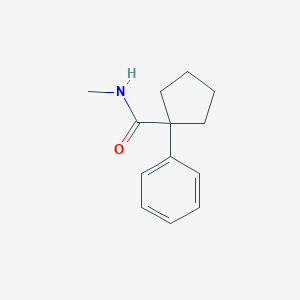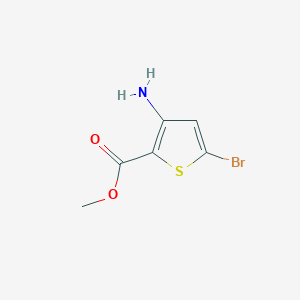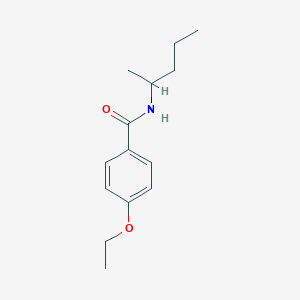![molecular formula C12H20N2O2 B186493 2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine CAS No. 7306-78-7](/img/structure/B186493.png)
2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a pyrimidine derivative that has two 2-methylpropan-2-yl groups attached to the 4 and 6 positions of the pyrimidine ring. The synthesis of this compound is complex, and it requires specific conditions and reagents. However, the resulting product has been used in various scientific research studies due to its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine is not well understood. However, it has been suggested that its unique structure and properties may be responsible for its biological activity. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for use in the treatment of various diseases.
Biochemische Und Physiologische Effekte
2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine in lab experiments is its unique properties. It has excellent electron-transport properties, making it a potential candidate for use in organic electronics. Additionally, it has antioxidant and anti-inflammatory properties, making it a potential candidate for use in the treatment of various diseases. However, the synthesis of this compound is complex, and it requires specific conditions and reagents. Additionally, its mechanism of action is not well understood, which may limit its potential applications.
Zukünftige Richtungen
There are many potential future directions for the use of 2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine in scientific research. One potential direction is the development of new electronic devices using this compound. Another potential direction is the use of this compound in the treatment of various diseases, including cancer. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications.
Synthesemethoden
The synthesis of 2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine involves the reaction between 2,4-dihydroxypyrimidine and 2-methylpropan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of this reaction is typically moderate, and the purity of the product is high.
Wissenschaftliche Forschungsanwendungen
2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine has been used in various scientific research studies due to its unique properties. One of the most significant applications of this compound is in the field of organic electronics. It has been shown to have excellent electron-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Eigenschaften
IUPAC Name |
2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)15-9-7-8-13-10(14-9)16-12(4,5)6/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFSYCIQTIXGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358531 |
Source


|
| Record name | Pyrimidine, 2,4-bis(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine | |
CAS RN |
7306-78-7 |
Source


|
| Record name | Pyrimidine, 2,4-bis(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)


![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)

![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)


![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)

![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)
